Benanserin hydrochloride

概要

説明

ベナンセリン塩酸塩は、分子式がC19H22N2O.ClHの化学化合物です。 それは、特にムスカリン性アセチルコリン受容体のカリウム競合的拮抗薬としての薬理学的特性で知られています

準備方法

ベナンセリン塩酸塩の合成は、いくつかの段階を伴います。一般的な方法の1つは、特定の出発物質を制御された条件下で反応させて、目的の生成物を形成させることです。正確な合成経路と反応条件は異なる場合がありますが、通常は反応を促進するために有機溶媒と触媒を使用します。 工業生産方法は、最終生成物の高収率と純度を保証するために、最適化された反応条件を使用して大規模合成を伴う場合があります .

化学反応の分析

ベナンセリン塩酸塩は、酸化、還元、置換反応などのさまざまな化学反応を起こします。これらの反応で使用される一般的な試薬には、酸化剤、還元剤、求核剤などがあります。これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化反応は酸化誘導体の生成につながる可能性があり、還元反応は化合物の還元形態をもたらす可能性があります .

科学研究への応用

ベナンセリン塩酸塩は、その科学研究への応用について広く研究されてきました。化学では、類似の化学構造の挙動を研究するための参照化合物として使用されます。生物学では、細胞プロセスへの影響とその治療薬としての可能性について調査されています。 医学では、ベナンセリン塩酸塩は動物の糸球体濾過率を低下させる効果があることが示されていますが、ヒトでは同様の効果は見られていません . さらに、製薬業界では、新しい薬剤や治療法を開発するための研究ツールとして応用されています .

科学的研究の応用

Pharmacological Applications

1.1 Serotonin Antagonism

Benanserin hydrochloride functions mainly as a serotonin receptor antagonist, particularly at the 5-HT2A receptor site. This property allows it to modulate serotonin-mediated effects in various physiological and behavioral contexts. It has been utilized in studies assessing the impact of serotonin on muscle movement and reaction times, making it valuable for understanding motor control mechanisms in both healthy and pathological states .

1.2 Behavioral Studies

In behavioral pharmacology, this compound has been employed to investigate the effects of serotonergic modulation on animal behavior. For example, its administration can induce specific behavioral changes that are measurable through established monitoring systems, such as assessing muscle movement capacity and reaction times . This makes it a useful tool for studying drug effects on behavior.

Neurobiological Research

2.1 Neurotransmitter Interaction Studies

Research has demonstrated that this compound can influence neurotransmitter systems beyond serotonin. It has been studied for its potential effects on dopaminergic pathways, which are critical in conditions like schizophrenia and Parkinson's disease. In particular, Benanserin's interaction with dopamine receptors suggests it may have implications for treating disorders characterized by dopaminergic dysregulation .

2.2 Case Studies in Animal Models

Several studies have utilized this compound in animal models to explore its neuroprotective effects under conditions of oxidative stress and neurotoxicity. For instance, one study indicated that Benanserin could enhance resistance to oxygen deprivation in experimental models, suggesting potential applications in neuroprotection and recovery following ischemic events .

Oncology Applications

3.1 Cancer Research

This compound has been investigated for its potential anti-cancer properties due to its ability to inhibit certain signaling pathways associated with tumor growth. In vitro studies have shown that it can exert cytotoxic effects on various cancer cell lines, including those derived from leukemia and breast cancer . The compound's mechanism involves modulation of signaling pathways that are critical for cancer cell survival and proliferation.

3.2 Combination Therapies

Recent research has explored the use of this compound in combination with other therapeutic agents to enhance treatment efficacy. For example, studies have indicated that combining Benanserin with other antipsychotics may improve therapeutic outcomes in patients with psychotic disorders while potentially reducing side effects associated with traditional treatments .

Summary of Findings

The following table summarizes key applications of this compound based on current research:

作用機序

ベナンセリン塩酸塩の作用機序は、特定の分子標的との相互作用を伴います。ムスカリン性アセチルコリン受容体のカリウム競合的拮抗薬として、それはアセチルコリンが受容体に結合することを阻害し、それによって受容体の活性を調節します。 この相互作用は、さまざまな細胞経路やプロセスに影響を与え、観察された薬理学的効果をもたらします .

類似の化合物との比較

ベナンセリン塩酸塩は、ミアンセリンやベナゼプリルなどの他の類似の化合物と比較できます。 ミアンセリンは、抗ヒスタミン作用と催眠鎮静作用を有するテトラサイクリック抗うつ薬です 一方、ベナゼプリルは高血圧の治療に使用されるACE阻害薬です . ベナンセリン塩酸塩は、ムスカリン性アセチルコリン受容体に対する特異的な拮抗作用において独特であり、これが他の化合物との違いです。 類似の化合物には、他のムスカリン受容体拮抗薬やカリウム競合的拮抗薬が含まれます .

類似化合物との比較

Benanserin Hydrochloride can be compared with other similar compounds, such as Mianserin and Benazepril. While Mianserin is a tetracyclic antidepressant with antihistaminic and hypnosedative effects , Benazepril is an ACE inhibitor used to treat hypertension . This compound is unique in its specific antagonistic activity on the muscarinic acetylcholine receptor, which distinguishes it from these other compounds. Similar compounds include other muscarinic receptor antagonists and potassium-competitive antagonists .

生物活性

Benanserin hydrochloride is a compound known for its biological activity primarily as a serotonin antagonist. It has been investigated for various pharmacological effects, particularly in the context of psychopharmacology and cancer research.

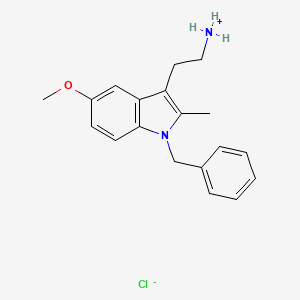

- Molecular Formula : C19H23ClN2O

- Molecular Weight : 330.85 g/mol

- CAS Number : 525-02-0

Benanserin acts as an antagonist at serotonin receptors, specifically targeting the 5-HT2 receptor subtype. This interaction is crucial for its psychopharmacological effects, which include modulation of mood and behavior. The compound's ability to inhibit serotonin signaling pathways has implications in treating conditions such as anxiety and depression .

Biological Activity Overview

Benanserin has been studied for its effects on various biological systems:

- Psychopharmacological Effects : It can influence muscle movement capacity and reaction time, making it useful in behavioral studies related to drug effects .

- Anticancer Potential : Recent studies have indicated that compounds similar to Benanserin can exhibit cytotoxic effects on cancer cell lines, particularly those expressing SHIP1 and SHIP2 proteins. These proteins are involved in critical signaling pathways that regulate cell survival and proliferation .

Case Studies

- Cytotoxicity in Cancer Cell Lines :

- Behavioral Studies :

Data Table: Inhibition Activity of Benanserin Analogues

The following table summarizes the inhibitory activity of Benanserin and its analogues against SHIP1 and SHIP2:

| Entry | Compound | % Inhibition SHIP1 (500 µM) | IC50 SHIP1 (µM) | % Inhibition SHIP2 (500 µM) | IC50 SHIP2 (µM) |

|---|---|---|---|---|---|

| 1 | Benanserin | 51% | 5 | 59% | 10 |

| 2 | Analogue A | 52% | 30 | 58% | 30 |

| 3 | Analogue B | 47% | 51 | 38% | 58 |

特性

CAS番号 |

525-02-0 |

|---|---|

分子式 |

C19H23ClN2O |

分子量 |

330.8 g/mol |

IUPAC名 |

2-(1-benzyl-5-methoxy-2-methylindol-3-yl)ethanamine;hydrochloride |

InChI |

InChI=1S/C19H22N2O.ClH/c1-14-17(10-11-20)18-12-16(22-2)8-9-19(18)21(14)13-15-6-4-3-5-7-15;/h3-9,12H,10-11,13,20H2,1-2H3;1H |

InChIキー |

HEVSQLIUCMHBPN-UHFFFAOYSA-N |

SMILES |

CC1=C(C2=C(N1CC3=CC=CC=C3)C=CC(=C2)OC)CCN.Cl |

正規SMILES |

CC1=C(C2=C(N1CC3=CC=CC=C3)C=CC(=C2)OC)CCN.Cl |

外観 |

Solid powder |

Key on ui other cas no. |

525-02-0 |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Benanserin HCl; Benanserin; Benanserin Hydrochloride; BAS; Benzyl antiserotonin |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。